methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-(2-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-1-(3-CHLORO-4-METHOXYPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrole ring, methoxy groups, and a chlorinated phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-(3-CHLORO-4-METHOXYPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes and pyrrole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-1-(3-CHLORO-4-METHOXYPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other substituted pyrroles or phenyl derivatives with comparable structures and functional groups. Examples could be:
- METHYL (4Z)-1-(3-CHLORO-4-METHOXYPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- METHYL (4Z)-1-(3-CHLORO-4-METHOXYPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL (4Z)-1-(3-CHLORO-4-METHOXYPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClNO5 |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[(2-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20ClNO5/c1-13-20(22(26)29-4)16(11-14-7-5-6-8-18(14)27-2)21(25)24(13)15-9-10-19(28-3)17(23)12-15/h5-12H,1-4H3/b16-11- |
InChI Key |
GOFRWAHEJLLZBD-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2OC)/C(=O)N1C3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2OC)C(=O)N1C3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Origin of Product |
United States |
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